Positional Isomer Purity and Structural Fidelity
The target compound is the para-acetyl positional isomer (4-acetylbenzoyl), whose identity is confirmed by the InChIKey MZTFGGYVLZFUNV-N [1]. Its closest catalogued analog, tert-butyl N-{[4-(2-acetylbenzoyl)morpholin-2-yl]methyl}carbamate (CAS 1955507-42-2), is the ortho-acetyl isomer with InChIKey DJAVYRDPSKVAAM-N [2]. Although both share the same molecular formula (C19H26N2O5) and molecular weight (362.4 g/mol), they are chemically distinct entities that cannot be used interchangeably in synthetic or biological workflows [1][2]. The target compound is supplied at a minimum purity of 95% .
| Evidence Dimension | Substitution pattern positional identity (para vs. ortho acetyl) |
|---|---|
| Target Compound Data | para-acetyl isomer: InChIKey MZTFGGYVLZFUNV-N, SMILES CC(=O)C1=CC=C(C=C1)C(=O)N2CCOC(C2)CNC(=O)OC(C)(C)C, Purity ≥95% |
| Comparator Or Baseline | ortho-acetyl isomer (CAS 1955507-42-2): InChIKey DJAVYRDPSKVAAM-N, SMILES CC(=O)C1=CC=CC=C1C(=O)N2CCOC(C2)CNC(=O)OC(C)(C)C |
| Quantified Difference | Unique InChIKey indicates non-equivalent chemical structure. 95% minimum purity specification established for the target para-isomer. |
| Conditions | Structural identity verification via SMILES, InChIKey, and CAS number; purity specification per vendor certificate of analysis |
Why This Matters
Procurement of the incorrect positional isomer (ortho instead of para) introduces a structurally distinct compound that will compromise SAR studies, off-target profiling, or any synthetic sequence requiring regiochemical precision at the acetylbenzoyl moiety.
- [1] PubChem Compound Summary CID 86775880. tert-Butyl N-{[4-(4-acetylbenzoyl)morpholin-2-yl]methyl}carbamate. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/86775880 View Source
- [2] PubChem Compound Summary CID 86775877. tert-Butyl N-{[4-(2-acetylbenzoyl)morpholin-2-yl]methyl}carbamate. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/86775877 View Source
